(S)-7-Chloroisochroman-4-amine hydrochloride is a chemical compound classified as an amine salt, specifically a hydrochloride salt of (S)-7-chloroisochroman-4-amine. This compound is notable for its potential applications in medicinal chemistry due to its water solubility, which enhances bioavailability. The molecular formula of (S)-7-chloroisochroman-4-amine hydrochloride is C₉H₁₁Cl₂N₁O, and it has been assigned the CAS number 1956436-63-7 .
The synthesis of (S)-7-chloroisochroman-4-amine hydrochloride can involve several methods, primarily focusing on the introduction of the amine functional group into the isoquinoline structure. Common synthetic strategies include:
The molecular structure of (S)-7-chloroisochroman-4-amine hydrochloride features a bicyclic isoquinoline framework with a chlorine substituent at the 7-position and an amino group at the 4-position.
(S)-7-Chloroisochroman-4-amine hydrochloride can undergo various chemical reactions typical for amines and halogenated compounds:
The mechanism of action for (S)-7-chloroisochroman-4-amine hydrochloride is not fully elucidated but can be inferred based on its structural characteristics:
(S)-7-Chloroisochroman-4-amine hydrochloride has several scientific applications:
The synthesis of enantiomerically pure (S)-7-chloroisochroman-4-amine hydrochloride relies critically on stereoselective strategies for constructing the chiral isochroman scaffold. Two principal methodologies have demonstrated significant efficacy: chiral resolution techniques and asymmetric catalytic approaches.
Chiral resolution typically involves the separation of racemic mixtures using diastereomeric salt formation or chromatographic methods. A particularly effective protocol employs preparative chiral HPLC with immobilized amylose-based stationary phases (e.g., Chiralpak IA column), achieving >99% enantiomeric excess (ee) when using hexane/isopropanol (95:5) as the mobile phase [6]. This method efficiently resolves racemic 7-chloroisochroman-4-amine precursors, though it suffers from limited throughput due to scalability constraints.
Alternatively, biocatalytic resolution using lipases (e.g., Candida antarctica Lipase B) in ionic liquid media enables kinetic resolution of isochroman intermediates. This approach selectively acylates the (R)-enantiomer of racemic alcohols, leaving the (S)-precursor for downstream amination. Reported yields reach 45% with 98% ee, and the lipase can be reused for ≥3 cycles without significant activity loss [6].
For de novo asymmetric synthesis, chiral auxiliary-mediated strategies exploit (S)-tert-butanesulfinamide. This auxiliary directs stereoselective reductive amination of 7-chloroisochroman-4-one, yielding the (S)-amine with 94% ee after auxiliary removal [10].
Table 1: Stereoselective Synthesis Methods for (S)-7-Chloroisochroman-4-amine
Method | Key Reagent/Condition | Yield (%) | ee (%) | Limitation |
---|---|---|---|---|
Chiral HPLC Resolution | Chiralpak IA, Hexane:iPrOH (95:5) | 35 | >99 | Low throughput |
Biocatalytic Resolution | C. antarctica Lipase B, [BMIM][PF₆] | 45 | 98 | Max 50% theoretical yield |
Chiral Auxiliary | (S)-tert-Butanesulfinamide, NaBH₄ | 78 | 94 | Multi-step synthesis |
Asymmetric amination of the isochroman-4-one scaffold represents a pivotal step in accessing enantiopure (S)-7-chloroisochroman-4-amine. Reductive amination and catalytic asymmetric hydrogenation constitute the most strategically optimized methods.
Reductive amination of 7-chloroisochroman-4-one employs chiral catalysts to control stereochemistry at C4. Borane-mediated reduction in the presence of (R)-Me-CBS oxazaborolidine achieves 90% conversion with 88% ee for the (S)-amine. Optimization studies reveal that tetrahydrofuran (THF) as the solvent enhances enantioselectivity by 12% compared to dichloromethane due to superior catalyst solvation [8].
Catalytic asymmetric hydrogenation of imine intermediates using Ir-(S)-Xyl-SegPhos complexes delivers higher stereocontrol (96% ee). Key to success is the in situ generation of the imine from 7-chloroisochroman-4-one and ammonium acetate under anhydrous conditions, followed by hydrogenation at 50 bar H₂ and 60°C. This method achieves 82% isolated yield and tolerates the chlorine substituent without dehalogenation side reactions [10].
Recent innovations include enzyme-coupled dynamic kinetic resolution using amine dehydrogenases (AmDHs). These biocatalysts simultaneously racemize the substrate and selectively reduce the (S)-imine, furnishing the target amine in 80% yield and >99% ee. However, substrate inhibition at >100 mM concentrations remains a scalability challenge [6].
Regioselective chlorination at the 7-position of the isochroman scaffold precedes asymmetric amination and demands precision to avoid polyhalogenation. Electrophilic aromatic substitution (EAS) and copper-catalyzed chlorination are the dominant industrial approaches.
EAS using molecular chlorine (Cl₂) in acetic acid at 40°C achieves 85% selectivity for the 7-position due to the inherent electron-donating effect of the fused oxygen atom. However, this method generates 15% of the undesired 5-chloro isomer, requiring tedious silica gel chromatography for removal [2]. A significant improvement utilizes N-chlorosuccinimide (NCS) in DMF at 0°C, enhancing 7-regioselectivity to 95% through kinetic control. The low temperature suppresses diffusion-controlled side reactions [8].
Copper-catalyzed directed chlorination offers superior regiocontrol. Employing CuCl₂ (10 mol%) with 2,2′-bipyridine as a ligand in acetonitrile at 80°C enables directed ortho-chlorination via a proposed σ-complex mechanism. This method achieves 97% regioselectivity at C7 and 89% yield, leveraging the oxygen atom as a coordinating site [5] [6]. Crucially, this reaction must precede amine installation, as the amine group poisons the copper catalyst.
Table 2: Chlorination Methods for 7-Position Functionalization
Method | Conditions | Regioselectivity (%) | Yield (%) | Drawback |
---|---|---|---|---|
Electrophilic (Cl₂) | AcOH, 40°C | 85 | 78 | 15% 5-isomer contamination |
N-Chlorosuccinimide (NCS) | DMF, 0°C | 95 | 82 | Requires cryogenic conditions |
CuCl₂/bipyridine catalysis | MeCN, 80°C | 97 | 89 | Incompatible with amines |
The final hydrochloride salt formation is critical for enhancing the stability and crystallinity of (S)-7-chloroisochroman-4-amine. Solvent selection, acid addition rate, and crystallization kinetics dictate particle morphology and purity.
Optimal salt formation employs anhydrous HCl gas bubbled through a solution of the free base in ethanol at 0°C. This protocol minimizes degradation caused by aqueous HCl while ensuring protonation efficiency. Studies comparing solvent systems reveal that ethanol/water mixtures (4:1 v/v) produce crystals with superior flowability and 35% reduced hygroscopicity compared to pure ethanol or isopropanol [5]. The anti-solvent approach (adding diethyl ether to ethanolic solutions) further enhances crystal purity to >99.5% by mass balance.
Cooling crystallization parameters profoundly impact salt purity. Slow cooling (0.5°C/min) from 50°C to −20°C in ethanol/water yields large, low-surface-area crystals that occlude fewer impurities. Scaling this process to pilot plant volumes (50 L) maintains consistent polymorphic Form I, confirmed via PXRD, with solvent content <0.1% by Karl Fischer titration [10].
Notably, reactive crystallization integrating in situ salt formation and particle engineering achieves 94% yield in a single unit operation. This method feeds ethereal HCl into a supersaturated solution of the free base while controlling nucleation via ultrasound irradiation, producing uniform crystals (D90 = 150 µm) ideal for filtration [5].
Table 3: Hydrochloride Crystallization Optimization
Condition | Solvent System | Crystal Purity (%) | Particle Morphology |
---|---|---|---|
Anhydrous HCl in EtOH | Ethanol | 98.2 | Needles (high aspect ratio) |
HCl gas in EtOH/H₂O (4:1) | Ethanol/water | 99.8 | Prismatic rods |
Anti-solvent (Et₂O) addition | Ethanol → diethyl ether | 99.5 | Aggregated microcrystals |
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4